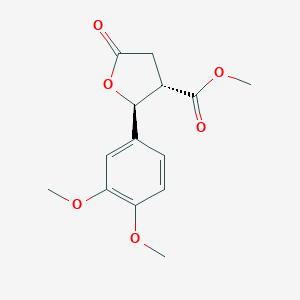![molecular formula C16H28N2O B220940 N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of the naturally occurring compound amantadine and is used as a drug to treat Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease.
Wirkmechanismus
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death. By blocking this process, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease. It has also been shown to have neuroprotective effects, preventing neuronal damage and death. N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has a half-life of approximately 60-80 hours and is metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a valuable tool for studying the NMDA receptor and its role in neurological disorders. However, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has limitations in lab experiments due to its complex synthesis method and high cost. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a drug that is subject to regulation, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. One area of focus is the development of new and more efficient synthesis methods for N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. Another area of focus is the exploration of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide's potential therapeutic effects on other neurological disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide and its effects on neuronal function.
Synthesemethoden
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-dimethylaminopropionitrile followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ethyl chloroformate to yield N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. The synthesis of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
Molekularformel |
C16H28N2O |
|---|---|
Molekulargewicht |
264.41 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C16H28N2O/c1-18(2)5-3-4-17-15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
QQODKUGXCDHWRN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)


